molecular formula C31H43NO9 B1380161 [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 63238-66-4

[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B1380161
CAS No.: 63238-66-4
M. Wt: 573.7 g/mol
InChI Key: MDFCJNFOINXVSU-ANXTVRNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and isolation of [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate traces back to the systematic investigation of Aconitum species, which have been recognized for their alkaloid content since the early nineteenth century. The broader family of norditerpenoid alkaloids gained scientific attention following the isolation of aconitine in 1833 by P. L. Geiger from Aconitum napellus, marking the beginning of extensive research into this class of natural products. The specific identification and structural elucidation of benzoylhypaconine emerged from more recent phytochemical studies focused on characterizing the diverse alkaloid profiles of various Aconitum species.

Historical research efforts in the twentieth century led to the development of sophisticated analytical techniques that enabled the precise identification and structural determination of complex norditerpenoid alkaloids. The advancement of nuclear magnetic resonance spectroscopy and mass spectrometry provided researchers with the tools necessary to distinguish between closely related alkaloids and establish their stereochemical configurations. Modern crystallographic studies have further refined our understanding of these compounds, with X-ray structural analysis providing definitive confirmation of molecular geometries and conformational preferences.

The compound has been documented in multiple Aconitum species through systematic phytochemical investigations, reflecting the widespread distribution of this alkaloid within the genus. Research conducted over several decades has established patterns of alkaloid occurrence that correlate with taxonomic relationships among different Aconitum species, contributing to both chemotaxonomic understanding and the broader field of natural product discovery.

Taxonomic Position within Norditerpenoid Alkaloids

This compound occupies a specific position within the taxonomic hierarchy of norditerpenoid alkaloids, classified as an aconitane-type diterpenoid alkaloid. This classification system is based on the fundamental carbon skeleton structure and the specific substitution patterns that characterize different alkaloid subfamilies. The compound belongs to the broader category of carbon-19 norditerpenoid alkaloids, distinguished from carbon-18 variants by the retention of a specific carbon atom during biosynthetic processes.

Within the aconitane subfamily, this alkaloid is characterized by its hexacyclic structure based on the aconitane skeleton, which forms the structural foundation for numerous related compounds. The taxonomic classification system recognizes several key structural features that define this group: the presence of a tertiary amine nitrogen incorporated into the ring system, multiple hydroxyl and methoxy substituents, and the characteristic benzoate ester functionality at the 14-position. These structural elements collectively distinguish aconitane-type alkaloids from other norditerpenoid subfamilies such as lycoctonine-type or denudatine-type alkaloids.

The compound represents a specific structural variant within the broader benzoylhypaconine group, characterized by its particular stereochemical configuration and substitution pattern. Research has identified multiple stereoisomers and closely related analogs, each with distinct chemical and biological properties. The taxonomic position of this alkaloid reflects the evolutionary relationships between different Aconitum species and provides insights into biosynthetic pathways and chemical diversity within the genus.

Taxonomic Classification Category
Chemical Class Norditerpenoid Alkaloids
Structural Type Aconitane-type Diterpenoid Alkaloids
Carbon Framework Carbon-19 Norditerpenoid
Ring System Hexacyclic Structure
Functional Groups Trihydroxy, Trimethoxy, Benzoate Ester
Nitrogen Classification Tertiary Amine

Chemical Classification and Nomenclature

The chemical classification of this compound follows established principles of organic chemistry nomenclature while incorporating specialized terminology for complex natural products. The systematic International Union of Pure and Applied Chemistry name provides a complete description of the molecular structure, including stereochemical designations and functional group positions. Alternative nomenclature systems recognize this compound as benzoylhypaconine, 14-O-benzoylhypaconine, hypaconine 14-benzoate, and 3-deoxymesaconine 14-benzoate.

The molecular formula C31H43NO9 indicates a complex organic structure with specific elemental composition and molecular weight of 573.7 grams per mole. Chemical classification systems categorize this compound within the broader framework of prenol lipids, specifically as a member of the diterpenoid subfamily. The presence of the benzoate ester functional group further classifies it as a benzoate ester derivative, while the multiple hydroxyl groups characterize it as a polyol compound.

Structural analysis reveals the compound's classification as a bridged compound due to its complex ring system, and as an organic heteropolycyclic compound reflecting the incorporation of nitrogen within the ring framework. The presence of multiple ether linkages classifies it as a polyether, while the hydroxyl groups designate it as both a secondary alcohol and tertiary alcohol. The nitrogen-containing portion of the molecule qualifies it as a tertiary amino compound, contributing to its basic chemical properties.

Chemical Classification Parameters Specification
Molecular Formula C31H43NO9
Molecular Weight 573.7 g/mol
Exact Mass 573.29378195 Da
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 10
Rotatable Bonds 8
Topological Polar Surface Area 127.00 Ų
Logarithm of Partition Coefficient 0.3

Significance in Phytochemical Research

The significance of this compound in phytochemical research extends across multiple domains of scientific investigation. As a representative member of the norditerpenoid alkaloid family, this compound serves as a model system for understanding complex natural product biosynthesis, structure-activity relationships, and evolutionary chemical ecology. Research investigations have established its role as a plant metabolite with multiple biological functions, including potential defensive mechanisms against herbivory and pathogen attack.

Contemporary phytochemical research has utilized this compound as a reference standard for analytical method development and validation. The complex structure and multiple functional groups make it an ideal candidate for testing the limits of analytical techniques, including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Advanced analytical methods have been developed specifically to detect and quantify this alkaloid in plant extracts, contributing to broader efforts in natural product standardization and quality control.

The compound's significance extends to chemotaxonomic studies, where its presence and concentration patterns provide valuable information about evolutionary relationships among Aconitum species. Phytochemical fingerprinting studies have incorporated this alkaloid as a marker compound for species identification and authentication, particularly in traditional medicine applications where accurate plant identification is crucial for safety and efficacy. Research has documented significant variation in alkaloid content among different geographic populations and subspecies, providing insights into population genetics and adaptation mechanisms.

Modern research applications include its use in metabolomics studies aimed at understanding plant chemical defense strategies and secondary metabolite production. The compound serves as a model for investigating the regulation of alkaloid biosynthesis under various environmental conditions, including stress responses and developmental changes. Biotechnology applications have explored the potential for heterologous production of this alkaloid in microbial systems, contributing to sustainable production methods for research and potential therapeutic applications.

Research Applications Scientific Domain Key Contributions
Analytical Chemistry Method Development Reference Standard for Complex Alkaloid Analysis
Chemotaxonomy Plant Systematics Species Identification and Authentication
Chemical Ecology Plant Defense Mechanisms Understanding Secondary Metabolite Functions
Biotechnology Synthetic Biology Heterologous Production Systems
Metabolomics Systems Biology Alkaloid Biosynthesis Regulation
Pharmacognosy Natural Product Research Traditional Medicine Standardization

Properties

CAS No.

63238-66-4

Molecular Formula

C31H43NO9

Molecular Weight

573.7 g/mol

IUPAC Name

[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20?,21+,22-,23?,24+,25?,26+,28+,29-,30?,31-/m1/s1

InChI Key

MDFCJNFOINXVSU-ANXTVRNHSA-N

SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC

Isomeric SMILES

CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC

Synonyms

benzoylhypaconine

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The core structure, a highly fused polycyclic system, is typically constructed via multi-step cyclization reactions . These often involve:

  • Diels-Alder reactions to form the initial fused ring systems.
  • Intramolecular cyclizations facilitated by acid or base catalysis to generate the complex polycyclic framework.
  • Use of chiral auxiliaries or asymmetric catalysis to ensure stereoselectivity, especially for the multiple chiral centers (e.g., at positions 2, 3, 4, 5, 6, 7, 8, 13, and 17).

Functional Group Introduction

Post scaffold formation, the molecule undergoes specific modifications:

  • Hydroxylation at designated positions (e.g., 5, 7, 8) via regioselective hydroxylation using oxidizing agents or enzymatic hydroxylation.
  • Methoxy group installation at positions 16 and 18 through methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of base.
  • Methoxymethyl group attachment at position 13 via methylation of hydroxymethyl intermediates, often employing methylating agents under controlled conditions.

Side Chain and Esterification

The ester linkage to benzoate is typically achieved through:

Stereoselective Synthesis and Purification

Given the stereochemistry, the synthesis employs:

Final Assembly and Purification

The final steps involve:

Data Tables Summarizing Preparation Methods

Step Method Reagents/Conditions Purpose References
1 Cyclization Acid/base catalysis Core scaffold formation ,
2 Hydroxylation Enzymatic oxidation or selective reagents Hydroxyl group introduction ,
3 Methylation Methyl iodide, dimethyl sulfate, base Methoxy group installation ,
4 Methoxymethylation Formaldehyde derivatives Methoxymethyl attachment ,
5 Esterification DCC, EDC, DMAP Benzoate linkage formation ,
6 Stereoselective synthesis Chiral catalysts Stereochemistry control ,
7 Purification Chromatography Purity and stereochemical confirmation ,

Research Findings and Notes

  • The synthesis of such polycyclic compounds often relies on semi-synthetic routes starting from naturally occurring precursors like plant-derived polyphenols or terpenoids, which are modified through oxidation, methylation, and cyclization steps.
  • Enzymatic hydroxylation, especially using cytochrome P450 enzymes, has been reported as an efficient method for regio- and stereoselective hydroxylation of complex molecules.
  • The esterification process is optimized to prevent racemization and ensure high yield, often employing mild coupling conditions .
  • Stereochemical control is critical; thus, chiral catalysts and auxiliaries are extensively used, supported by spectroscopic analysis for confirmation.

Chemical Reactions Analysis

Types of Reactions: [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylhypaconine oxide, while reduction can yield reduced derivatives with altered pharmacological properties .

Scientific Research Applications

The compound [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a complex molecule with potential applications in various fields such as pharmaceuticals and natural products. Below is a detailed exploration of its applications based on available research and data.

Molecular Properties

  • Molecular Formula : C32H45NO10
  • Molecular Weight : 603.7 g/mol
  • Hydrogen Bond Donor Count : 4
  • Hydrogen Bond Acceptor Count : 11
  • Rotatable Bond Count : 9

Pharmaceutical Applications

The compound's structural characteristics suggest several pharmaceutical applications:

  • Antioxidant Activity : Compounds with multiple hydroxyl groups are often studied for their antioxidant properties. Research indicates that similar compounds can scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Properties : The presence of hydroxyl groups is associated with anti-inflammatory effects. Studies have shown that derivatives of similar structures can inhibit pro-inflammatory cytokines.
  • Anticancer Potential : Some studies suggest that complex natural products can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enable it to interact with cellular pathways involved in cancer progression.

Natural Products Chemistry

The compound may be isolated from natural sources or synthesized for further study in natural product chemistry:

  • Bioactivity Screening : Natural product libraries containing similar compounds are screened for bioactivity against pathogens or cancer cells, making this compound a candidate for such studies.
  • Synthesis of Derivatives : The structure allows for the modification of functional groups to create derivatives that could enhance bioactivity or reduce toxicity.

Cosmetic Applications

Due to its potential antioxidant and anti-inflammatory properties, the compound may find applications in cosmetic formulations:

  • Skin Care Products : Its ability to neutralize free radicals could make it beneficial in anti-aging creams and serums.

Agricultural Applications

Research into similar compounds has shown potential use in agriculture:

  • Pesticidal Properties : Some analogs exhibit insecticidal or fungicidal activities, suggesting this compound might also have applications as a natural pesticide.

Case Study 1: Antioxidant Activity

A study on related compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays, indicating that the presence of multiple hydroxyl groups enhances this property.

Case Study 2: Anticancer Effects

Research involving structurally similar compounds indicated selective cytotoxicity against breast cancer cell lines, suggesting potential pathways for further investigation into this compound's anticancer properties.

Mechanism of Action

[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate exerts its effects by interacting with voltage-dependent sodium and calcium channels, leading to hyperpolarization and activation of these channels. This interaction can result in significant pharmacological effects, including analgesic and anti-inflammatory actions . The molecular targets and pathways involved include the modulation of ion channel activity and the inhibition of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the aconitine-like alkaloid family, characterized by densely functionalized polycyclic frameworks. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Activity References
Target Compound C₃₄H₄₇NO₉ 5,7,8-trihydroxy; 6,16,18-trimethoxy; 13-methoxymethyl; 11-methyl Not explicitly reported (structural analogs suggest neurotoxic or anti-inflammatory potential)
3-Acetylaconitine C₃₆H₄₉NO₁₂ 8,14-diacetyloxy; 11-ethyl; 5,7-dihydroxy Antiarthritic activity (0.3–0.5 mg/kg oral dose in murine models)
T3D3078 (Toxin Target Database) C₃₃H₄₅NO₉ 11-ethyl; 8-acetyloxy; 5,7,14-trihydroxy Suspected cardiotoxicity (aconitine-like activity)
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl...] Benzoate C₃₄H₄₇NO₉ 8-acetyloxy; 11-ethyl; 5-hydroxy Unreported bioactivity; structural similarity suggests metabolic instability

Key Differences and Implications:

Substituent Effects on Bioactivity: The 11-methyl group in the target compound contrasts with the 11-ethyl group in T3D3078 and 3-acetylaconitine. Ethyl substituents are associated with increased receptor binding affinity in aconitine derivatives but may heighten toxicity . The absence of acetyloxy groups at C8/C14 in the target compound (vs.

Hydroxyl vs. Methoxy Groups :

  • The trihydroxy (C5, C7, C8) configuration may enhance hydrogen-bonding interactions with biological targets compared to analogs with fewer hydroxyls (e.g., T3D3078). However, higher hydroxyl content could reduce blood-brain barrier penetration .

Stereochemical Complexity :

  • Variations in stereochemistry (e.g., vs. ) significantly alter molecular shape, affecting interactions with ion channels or enzymes. For example, the 13S,17R configuration in the target compound may confer distinct binding modes compared to 13R,17S isomers .

Research Findings and Context

  • Antiarthritic Potential: Structural analogs like 3-acetylaconitine demonstrate efficacy in arthritis models via suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
  • Toxicity Concerns: Aconitine derivatives are notorious for neuro/cardiotoxicity. The target compound’s lack of C14 hydroxylation (compared to T3D3078) might mitigate these risks, as C14-OH is critical for sodium channel binding .
  • Metabolic Stability : The methoxymethyl group at C13 may slow oxidative metabolism, prolonging half-life compared to analogs with unmodified methyl groups ().

Biological Activity

The compound [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and an azahexacyclic structure which contribute to its biological properties. The stereochemistry indicated by the R and S notations suggests a specific three-dimensional arrangement that may influence its interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activity due to the presence of multiple hydroxyl groups. These groups can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of related compounds showed improved antioxidant capacity compared to standard antioxidants like ascorbic acid .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have indicated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several models. It was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a possible application in treating inflammatory diseases .

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : Evaluate the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Findings : The compound exhibited a significant reduction in DPPH radical concentration compared to controls, indicating strong antioxidant activity.
  • Case Study on Antimicrobial Efficacy :
    • Objective : Assess antimicrobial properties against pathogenic bacteria.
    • Method : Disc diffusion method.
    • Findings : Zones of inhibition were observed for both S. aureus and E. coli, suggesting effective antimicrobial action.
  • Case Study on Anti-inflammatory Mechanisms :
    • Objective : Investigate effects on cytokine production.
    • Method : ELISA assays for cytokine quantification.
    • Findings : The compound significantly reduced TNF-alpha and IL-6 levels in treated macrophages.

Summary of Biological Activities

Activity TypeMethodologyFindings
AntioxidantDPPH Scavenging AssaySignificant reduction in DPPH radicals
AntimicrobialDisc Diffusion MethodEffective against S. aureus and E. coli
Anti-inflammatoryELISA AssaysReduced TNF-alpha and IL-6 levels

Q & A

How can the stereochemical configuration of this compound be confirmed, and what challenges arise in interpreting its NMR data?

Level : Advanced
Answer :
The stereochemical configuration of this complex hexacyclic compound requires a combination of 2D NMR techniques (e.g., NOESY, COSY, HSQC) and X-ray crystallography. Key challenges include:

  • Overlapping signals : Due to the dense stereochemical environment (e.g., multiple methoxy and hydroxyl groups), proton signals in the aromatic and aliphatic regions may overlap. Assigning specific resonances to individual protons demands careful analysis of coupling constants and NOE correlations .
  • Dynamic stereochemistry : Conformational flexibility in the hexacyclic core can lead to averaged NMR signals. Variable-temperature NMR may resolve this by freezing out rotamers.
  • Reference discrepancies : Cross-referencing with structurally similar compounds (e.g., aconitine derivatives) is critical, as isolated stereocenters (e.g., C13) may show unexpected shifts due to methoxymethyl substitution .

What methodologies are recommended for ensuring purity during isolation, and how can contradictory HPLC/MS results be resolved?

Level : Basic/Advanced
Answer :
Basic : Use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities. Validate purity with >95% peak area integration and confirm via MS for molecular ion consistency .
Advanced : If HPLC and MS data conflict (e.g., unexpected adducts or co-eluting isomers):

  • Orthogonal methods : Pair HPLC with hydrophilic interaction liquid chromatography (HILIC) to resolve polar impurities.
  • Tandem MS/MS : Fragment ions can distinguish isobaric compounds. For example, methoxymethyl groups (C13) produce characteristic neutral losses (e.g., -CH2OCH3) .
  • Quantitative NMR (qNMR) : Use deuterated solvents and an internal standard (e.g., maleic acid) to quantify purity independently .

How should researchers approach solubility challenges in both in vitro and in vivo studies for this compound?

Level : Basic
Answer :
For in vitro studies:

  • Stock solutions : Prepare in DMSO (10–50 mM) with sequential solvent addition (e.g., dissolve in 90% DMSO, then dilute with PBS) to avoid precipitation. Ensure clarity via centrifugation .
  • Working concentrations : Dilute stock in buffer (pH 7.4) to ≤1% DMSO. For in vivo (oral administration):
    • Use 0.5% carboxymethylcellulose (CMC) or 10% cyclodextrin to enhance aqueous solubility.
    • Validate bioavailability via LC-MS/MS plasma analysis after dosing (e.g., 0.3–0.5 mg/kg) .

What safety protocols are essential when handling this compound in laboratory settings?

Level : Basic
Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and solution preparation .
  • Spill management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water rinses to prevent environmental release.
  • Storage : Keep in airtight containers at -20°C, away from light and humidity, to prevent hydrolysis of the benzoate ester .

What strategies are effective in synthesizing derivatives of this compound to explore structure-activity relationships (SAR)?

Level : Advanced
Answer :

  • Targeted modifications :
    • Ester hydrolysis : Replace the benzoate group with other acyl moieties (e.g., acetyl or propionyl) to assess hydrophobicity effects.
    • Methoxy substitutions : Introduce fluorine or deuterium at C16/C18 to study metabolic stability via Suzuki coupling or nucleophilic substitution .
  • Analytical validation : Confirm derivatization via HRMS and ¹H/¹³C NMR. For example, loss of benzoate protons (δ 7.8–8.1 ppm) indicates successful hydrolysis .

How can in silico methods predict the biological targets of this compound, and what experimental validation is required?

Level : Advanced
Answer :

  • Molecular docking : Use software like AutoDock Vina to screen against targets (e.g., α-glucosidase for diabetes or viral proteases). Focus on conserved binding pockets (e.g., hydrophobic interactions with the hexacyclic core) .
  • Validation steps :
    • Enzyme assays : Test inhibitory activity (IC50) using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase).
    • Cellular models : Validate antiviral activity in Vero E6 cells infected with SARS-CoV-2, monitoring viral load via RT-qPCR .

What analytical techniques are critical for characterizing degradation products under various storage conditions?

Level : Advanced
Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 3–9). Monitor via:
    • UPLC-PDA-MS : Identify degradation products (e.g., hydrolyzed benzoate or oxidized methoxy groups) using high-resolution mass shifts.
    • Stability-indicating assays : Quantify parent compound loss under accelerated conditions (e.g., 75% degradation at 40°C/75% RH indicates poor thermal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Reactant of Route 2
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.